4-(3-Iodopropyl)benzonitrile
Description
4-(3-Iodopropyl)benzonitrile is an aromatic nitrile compound featuring a benzonitrile core substituted with a 3-iodopropyl chain at the para position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) where the iodine atom serves as a reactive site.
Properties
Molecular Formula |
C10H10IN |
|---|---|
Molecular Weight |
271.10 g/mol |
IUPAC Name |
4-(3-iodopropyl)benzonitrile |
InChI |
InChI=1S/C10H10IN/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,1-2,7H2 |
InChI Key |
ALERGPWUQNJOTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCI)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electrophilic Reactivity : The iodine atom in 4-(3-Iodopropyl)benzonitrile and its propenyl variant enables participation in halogen-bonding or substitution reactions, whereas the thienyl and imidazolyl derivatives prioritize π-π interactions or coordination chemistry.
Physicochemical Properties
- Solubility : The nitrile group (-CN) in all compounds confers moderate polarity, but solubility varies with substituents. For example, the imidazolyl group enhances water solubility via hydrogen bonding, while the iodopropyl chain increases hydrophobicity.
- Thermal Stability : Iodoalkanes like 4-(3-Iodopropyl)benzonitrile are prone to decomposition under heat or light due to the weak C-I bond, whereas thienyl and imidazolyl derivatives exhibit higher thermal stability.
Research Findings and Mechanistic Insights
- Steric and Electronic Effects : Studies on twisted intramolecular charge-transfer (TICT) states highlight that substituents like iodine or thienyl groups alter the electron density of the benzonitrile core, impacting fluorescence properties or charge separation in photochemical applications.
- Synthetic Flexibility: The iodopropyl chain’s reactivity enables sequential functionalization, as seen in patents describing quinazolinone derivatives , where benzonitrile intermediates are cyclized with anilines to form bioactive heterocycles.
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